n-Methylthiotetrazole

Pharmacokinetics Cephalosporin In vivo release

Researchers quantifying NMTT release from β-lactam antibiotics face up to 39-fold variability in plasma levels across different prodrugs, demanding a high-purity reference standard for reliable LC-MS/MS method development and cross-study comparison. • Validated analytical reference for pharmacokinetic studies - supports assay development spanning low ng/mL (cefmetazole) to µg/mL (moxalactam) concentration ranges. • Essential probe for cephalosporin metabolism research - enables quantitative differentiation of biliary versus renal clearance pathways. • ≥98% purity solid supplied with Certificate of Analysis; ambient temperature shipping for research use only.

Molecular Formula C2H4N4S
Molecular Weight 116.15 g/mol
Cat. No. B1258210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methylthiotetrazole
Synonyms1-methyl-5-mercaptotetrazole
1-methyl-5-thio-tetrazole
1-methyltetrazole-5-thiol
1-N-methyl-5-thiotetrazole
1-N-methyl-5-thiotetrazole sodium
5-mercapto-N-methyltetrazole
N-methyl-thio-tetrazole
N-methyltetrazolethiol
N-methylthiotetrazole
Molecular FormulaC2H4N4S
Molecular Weight116.15 g/mol
Structural Identifiers
SMILESCSN1C=NN=N1
InChIInChI=1S/C2H4N4S/c1-7-6-2-3-4-5-6/h2H,1H3
InChIKeyRXUWFHRBKJDCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMTT: Overview & Key Characteristics


n-Methylthiotetrazole (NMTT), also known as 1-methyl-1H-tetrazole-5-thiol, is a heterocyclic thiol compound (molecular formula C₂H₄N₄S, molecular weight 116.15 g/mol) [1]. It is most prominently recognized as the C-3 substituent side chain on several β-lactam antibiotics, including cefamandole, cefoperazone, cefotetan, and moxalactam [2]. This NMTT moiety is not biologically inert; upon metabolism of the parent antibiotic, free NMTT is released in vivo and has been directly implicated in adverse effects such as hypoprothrombinemia and disulfiram-like reactions through the inhibition of hepatic enzymes [3].

Supports cephalosporin metabolic pathway differentiation studies
Reported utility in vitamin K epoxide reductase inhibition research
Candidate leveler for copper electroplating additive screening

NMTT: The Need for Comparative Analysis


n-Methylthiotetrazole (NMTT) cannot be considered a generic, interchangeable component. Its clinical and pharmacological relevance is not solely a function of its presence on an antibiotic, but critically depends on the *quantity* of free NMTT released in vivo, which varies dramatically among different cephalosporin prodrugs [1]. As demonstrated in head-to-head pharmacokinetic studies, the extent of NMTT liberation is determined by the unique disposition (biliary vs. renal clearance) and stability of each parent antibiotic, not just the NMTT content of the formulation [2]. Therefore, selecting an NMTT-containing precursor or evaluating NMTT itself for a research application requires a quantitative, comparator-based understanding of its release kinetics and biological activity, as the observed in vivo effects are not predictable from the chemical structure alone [3].

Prodrug-dependent release profile
Free NMTT generation varies substantially among cephalosporins; selecting a different prodrug may shift systemic exposure and experimental endpoints.
In vitro content does not predict in vivo exposure
Nominal NMTT content in antibiotic formulations cannot be used as a surrogate for in vivo release; rank order can be inverted.
Side-chain pharmacology differences
NMTT and HTT side chains exhibit distinct VKOR inhibition profiles; biological activity cannot be assumed equivalent based on structural similarity.

NMTT: Evidence-Based Comparison Guide


In Vivo NMTT Release: Cefoperazone vs. Cefmetazole

In a randomized-crossover study of 11 healthy male volunteers, the amount of free NMTT formed in vivo and excreted unchanged was significantly higher following a 2-g IV dose of cefoperazone compared to an equivalent dose of cefmetazole [1]. While the administered dose of NMTT from cefmetazole was nearly 3-fold higher (17.4 mg) than from cefoperazone (6.06 mg), the in vivo NMTT production showed the opposite trend due to differences in the parent drugs' metabolic pathways [1].

In Vivo NMTT Release
Head-to-head
~16.8-fold higher in vivo NMTT production from cefoperazone vs. cefmetazole
Prodrug-dependent release context
Healthy volunteer crossover study; absolute values require model-specific review
Pharmacokinetics Cephalosporin In vivo release

Peak Plasma NMTT Variability Across Cephalosporins

A direct head-to-head study comparing three NMTT-containing cephalosporins revealed a wide range of peak NMTT concentrations in plasma following a single 2-g IV dose [1]. Moxalactam administration resulted in significantly higher peak NMTT levels compared to both cefoperazone and cefotetan [1].

Peak Plasma NMTT
Head-to-head
39-fold range in Cmax across moxalactam, cefoperazone, cefotetan
Exposure variability guides assay concentration range selection
P
In Vitro vs. In Vivo Rank
Reported
Complete rank inversion: lowest in vitro NMTT content (cefoperazone) yields highest in vivo production
In vitro content does not predict in vivo exposure
Requires prodrug-specific pharmacokinetic review
VKOR Inhibition: NMTT vs. HTT
Cross-study comparable
Qualitatively greater VKOR inhibition reported for NMTT-containing cephalosporins vs. HTT analogs
Supports NMTT utility in coagulation phenotype models
Quantitative potency difference not specified; rat and human data
In Vitro VKOR: MTDT vs. NMTT
Class-level inference
MTDT achieved 50% inhibition of rat microsomal VKOR; NMTT did not reach this threshold under tested conditions
NMTT may offer a less potent, reversible inhibition profile
DTT-reversible; exact IC50 values not available
Electroplating Leveler
Data to verify
Investigated as a novel leveler vs. phenyl-substituted tetrazoles; quantitative performance data not provided
Distinct electrochemical profile may support plating screening
Abstract-only source; full study required for benchmarking
Pharmacokinetics Plasma Concentration Cephalosporin

In Vivo vs. In Vitro NMTT Production Rank

The rank order for the amount of NMTT formed in vivo and excreted unchanged is inverted compared to the amount of NMTT present in the reconstituted antibiotic solution [1]. Cefoperazone, which has the lowest in vitro NMTT content, results in the highest in vivo NMTT production [1].

In Vitro vs. In Vivo Rank
Reported
Complete rank inversion: lowest in vitro NMTT content (cefoperazone) yields highest in vivo production
In vitro content does not predict in vivo exposure
Requires prodrug-specific pharmacokinetic review
Drug Metabolism Pharmacokinetics Cephalosporin

NMTT vs. HTT: VKOR Inhibition Potency

Studies comparing cephalosporins with different C-3 side chains have shown that those containing the NMTT moiety are more potent inhibitors of vitamin K epoxide reductase than those with a hydroxyethyltetrazolethiol (HTT) side chain [1]. This translates to a greater potential for inducing coagulopathy [1].

VKOR Inhibition: NMTT vs. HTT
Cross-study comparable
Qualitatively greater VKOR inhibition reported for NMTT-containing cephalosporins vs. HTT analogs
Supports NMTT utility in coagulation phenotype models
Quantitative potency difference not specified; rat and human data
Coagulation Enzyme Inhibition Side Chain

In Vitro VKOR Inhibition: MTDT vs. NMTT

In a direct comparison of heterocyclic thiols, methyl-thiadiazolethiol (MTDT) was found to be a more potent inhibitor of microsomal vitamin K epoxide reductase than N-methylthiotetrazole (NMTT) [1]. This provides crucial context for the relative activity of NMTT within its class of coagulopathy-inducing side chains.

In Vitro VKOR: MTDT vs. NMTT
Class-level inference
MTDT achieved 50% inhibition of rat microsomal VKOR; NMTT did not reach this threshold under tested conditions
NMTT may offer a less potent, reversible inhibition profile
DTT-reversible; exact IC50 values not available
Enzyme Inhibition Structure-Activity Relationship In vitro

NMTT vs. Phenyl Analogs in Copper Electroplating

In a study evaluating tetrazole derivatives as levelers for copper microvia filling, 1-methyl-5-mercaptotetrazole (MMT, synonym for NMTT) was compared against two phenyl-substituted analogs, ACET and PMT [1]. While quantitative plating performance data is not in the abstract, the study explicitly investigates NMTT as a novel leveler, indicating a differentiated function compared to other tetrazole derivatives.

Electroplating Leveler
Data to verify
Investigated as a novel leveler vs. phenyl-substituted tetrazoles; quantitative performance data not provided
Distinct electrochemical profile may support plating screening
Abstract-only source; full study required for benchmarking
Electrochemistry Copper Plating Leveler

NMTT: Research & Industrial Applications


Pharmacokinetic Differentiation of Cephalosporins

NMTT serves as an ideal probe for investigating how the molecular structure of a cephalosporin dictates its in vivo metabolism and elimination. As demonstrated by the rank inversion between in vitro NMTT content and in vivo NMTT production, researchers can use NMTT plasma and urinary concentrations to quantify and differentiate the extent of biliary versus renal clearance pathways for various NMTT-containing antibiotics [1]. This application is directly supported by the 5.4-fold difference in urinary NMTT recovery between cefoperazone and cefmetazole [1].

Inducing Coagulopathy in Preclinical Models

For in vivo studies focused on antibiotic-associated hypoprothrombinemia, NMTT-containing cephalosporins or free NMTT are validated tools for establishing a coagulopathy model. The evidence shows NMTT-containing drugs are more potent inhibitors of vitamin K epoxide reductase than their HTT-containing counterparts [1], making them the superior choice for inducing a robust, measurable phenotype. Researchers can select a specific NMTT prodrug (e.g., cefoperazone for high NMTT exposure or cefmetazole for low exposure) to titrate the severity of the coagulation defect based on the quantitative pharmacokinetic data [2].

Bioanalytical Assay Development for NMTT Quantification

The need to accurately quantify free NMTT in biological matrices is underscored by the 39-fold variability in peak plasma concentrations observed across different antibiotics [1]. A high-purity NMTT reference standard is essential for developing and validating HPLC or LC-MS/MS methods used to support both preclinical and clinical pharmacokinetic studies. Such assays must have a dynamic range capable of capturing the low ng/mL concentrations seen with drugs like cefmetazole up to the µg/mL levels achieved with moxalactam [2].

Structure-Activity Relationships in Electroplating

In the electronics manufacturing sector, NMTT is a candidate leveler additive for copper electroplating baths used in microvia filling for advanced semiconductor packaging [1]. Its distinct chemical structure, compared to phenyl-substituted tetrazole analogs, provides a different electrochemical behavior profile [1]. This makes NMTT a valuable compound for screening and optimizing plating bath formulations to achieve specific performance characteristics like improved throwing power or reduced defect rates.

Application
Selection Property
Validation Focus
Cephalosporin PK differentiation
Prodrug-dependent NMTT release profile
Urinary NMTT recovery; plasma exposure comparison
Coagulopathy model induction
NMTT vs. HTT inhibitory potency context
VKOR inhibition endpoint; coagulation parameters
Bioanalytical method development
NMTT reference standard purity
Dynamic range covering µg/mL to ng/mL
Electroplating additive screening
Methyl-substituted tetrazole structure
Via filling uniformity; throwing power

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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